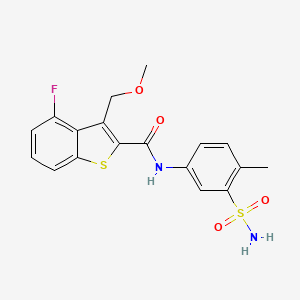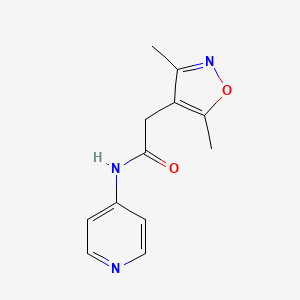![molecular formula C12H8BrN5OS B6619934 5-bromo-N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B6619934.png)
5-bromo-N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with a bromine atom and a carboxamide group, as well as a phenyl ring substituted with a tetrazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromothiophene.
Formation of Tetrazole: The phenyl ring is functionalized with a tetrazole group through a cycloaddition reaction between an azide and a nitrile.
Amidation: The 5-bromothiophene is then coupled with the tetrazole-substituted phenylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the tetrazole group.
Coupling Reactions: The carboxamide group can participate in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation and reduction can modify the functional groups on the molecule.
Scientific Research Applications
5-bromo-N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe or ligand in biological assays to study the interactions of proteins or other biomolecules.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-[4-(1H-tetrazol-5-yl)phenyl]thiophene-2-carboxamide: A similar compound with a different position of the tetrazole group.
5-chloro-N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide: A compound with a chlorine atom instead of a bromine atom.
5-bromo-N-[4-(tetrazol-1-yl)phenyl]furan-2-carboxamide: A compound with a furan ring instead of a thiophene ring.
Uniqueness
5-bromo-N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide is unique due to the specific combination of functional groups and the presence of both a bromine atom and a tetrazole group. This combination can impart unique chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-bromo-N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN5OS/c13-11-6-5-10(20-11)12(19)15-8-1-3-9(4-2-8)18-7-14-16-17-18/h1-7H,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTJJTIIEWLBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Br)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-methyl-5-oxopyrrolidin-3-yl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B6619855.png)
![2-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)-N-[(3-ethylcyclopentylidene)amino]acetamide](/img/structure/B6619860.png)
![(5-Chloro-1,3-dimethylpyrazol-4-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone](/img/structure/B6619869.png)


![1,3-Diethyl 5-[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-amido]benzene-1,3-dicarboxylate](/img/structure/B6619892.png)
![5-bromo-2-methoxy-N-methyl-N-[(2-pyrrolidin-1-ylphenyl)methyl]benzenesulfonamide](/img/structure/B6619908.png)


![1-[[5-[Ethyl(phenyl)sulfamoyl]pyridin-2-yl]amino]-3-(2-methoxyphenyl)urea](/img/structure/B6619940.png)
![2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methyl]acetamide](/img/structure/B6619947.png)
![(2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B6619949.png)
![[5-(Dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 3-(3-oxo-1,4-benzoxazin-4-yl)propanoate](/img/structure/B6619956.png)

